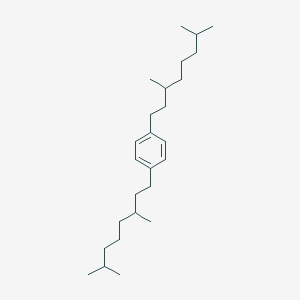

1,4-Bis(3,7-dimethyloctyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(3,7-dimethyloctyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46/c1-21(2)9-7-11-23(5)13-15-25-17-19-26(20-18-25)16-14-24(6)12-8-10-22(3)4/h17-24H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDSXTPHPOPBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584519 | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211809-80-2 | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(3,7-dimethyloctyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Executive Summary: The Role of Steric Engineering in Organic Electronics

An in-depth technical analysis and methodological guide to 1,4-Bis(3,7-dimethyloctyl)benzene , a critical building block in the synthesis of advanced conjugated polymers for organic electronics.

1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a highly specialized alkylated aromatic compound utilized extensively in materials science and drug development research[1]. Its primary application lies in serving as a monomeric precursor for conjugated polymers, such as poly(p-phenylene) (PPP) derivatives, which are used as active layers in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[2].

The structural brilliance of this molecule lies in its 3,7-dimethyloctyl side chains. In conjugated polymers, rigid aromatic backbones naturally undergo strong intermolecular π−π stacking. While beneficial for charge mobility, excessive stacking leads to poor solubility and Aggregation-Induced Quenching (AIQ) —a phenomenon that destroys the luminescent efficiency of OLEDs. The branched 3,7-dimethyloctyl groups act as steric bumpers. The branching at the 3-position disrupts tight interchain packing, while the extended aliphatic tail ensures high solubility in processing solvents like toluene and chlorobenzene, enabling low-cost solution-processing techniques (e.g., spin-coating).

Physicochemical Profiling & MSDS Overview

To ensure reproducibility in synthetic workflows, understanding the baseline physicochemical and safety parameters of the compound is mandatory[1][3].

Table 1: Fundamental Physicochemical Properties

| Parameter | Value / Description |

| IUPAC Name | 1,4-bis(3,7-dimethyloctyl)benzene |

| CAS Registry Number | 211809-80-2 |

| Molecular Formula | C₂₆H₄₆ |

| Molecular Weight | 358.64 g/mol |

| SMILES String | CC(C)CCCC(C)CCC1=CC=C(C=C1)CCC(C)CCCC(C)C |

| InChIKey | XTDSXTPHPOPBPO-UHFFFAOYSA-N |

| Physical State | Viscous liquid to low-melting solid (temperature dependent) |

Table 2: Material Safety Data Sheet (MSDS) & Hazard Mitigation

| Hazard Category | Assessment & GHS Classification | Mitigation & Handling Protocol |

| Toxicity | Low acute toxicity. Potential mild skin/eye irritant (Skin Irrit. 2, Eye Irrit. 2). | Handle inside a fume hood. Wear nitrile gloves and standard splash goggles. |

| Flammability | Combustible liquid at high temperatures. | Store away from strong oxidizing agents (e.g., KMnO₄, concentrated HNO₃). |

| Environmental | Aquatic Chronic 4 (H413) due to high lipophilicity. | Do not discharge into aqueous waste streams. Dispose of via organic solvent waste. |

Synthetic Workflows & Reaction Pathways

The transformation of 1,4-bis(3,7-dimethyloctyl)benzene into a functional optoelectronic material requires a highly controlled, regioselective synthetic pipeline. Below is the logical progression from raw materials to the final conjugated polymer.

Workflow: Synthesis and polymerization of 1,4-Bis(3,7-dimethyloctyl)benzene for organic electronics.

Step-by-Step Experimental Protocols

As an application scientist, it is critical to implement self-validating systems within your protocols. Every reaction step below includes a mechanistic rationale and a validation checkpoint to ensure chemical integrity before proceeding to the next stage[4].

Protocol A: Synthesis of 1,4-Bis(3,7-dimethyloctyl)benzene via Kumada Coupling

Causality: Kumada cross-coupling is chosen over Suzuki or Stille because it allows for the direct coupling of an alkyl Grignard reagent to an unactivated aryl chloride, avoiding the need to synthesize unstable alkylboronic acids.

-

Grignard Preparation: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (2.5 eq) in anhydrous THF. Slowly add 1-bromo-3,7-dimethyloctane (2.2 eq) dropwise to maintain a gentle reflux. Stir for 2 hours until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, dissolve 1,4-dichlorobenzene (1.0 eq) and the catalyst Ni(dppp)Cl₂ (0.05 eq) in anhydrous THF.

-

Addition: Cool the aryl chloride solution to 0°C. Transfer the Grignard reagent dropwise via cannula.

-

Reflux & Quench: Heat the mixture to reflux for 16 hours. Cool to 0°C and carefully quench with 1M HCl. Validation: The HCl quench destroys unreacted Grignard, preventing the formation of highly inseparable alkane byproducts during workup.

-

Purification: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (eluent: 100% hexane).

-

Checkpoint: Perform GC-MS. The target mass is m/z 358.6.

Protocol B: Regioselective Bromination to form 2,5-Dibromo Monomer

Causality: To polymerize the benzene ring, leaving groups must be installed at the 2 and 5 positions. The bulky 3,7-dimethyloctyl groups sterically shield the 3 and 6 positions, naturally directing the electrophilic aromatic substitution to the desired 2,5-axis[4].

-

Dissolution: Dissolve 1,4-bis(3,7-dimethyloctyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM). Shield the flask from light using aluminum foil to prevent radical side-reactions.

-

Catalysis: Add a catalytic amount of iodine (I₂) or iron powder to generate the active Lewis acid species.

-

Bromine Addition: Add elemental bromine (Br₂, 2.2 eq) dropwise at room temperature over 30 minutes. Stir for 24 hours.

-

Quenching (Self-Validation): Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Validation: The red/brown color of the organic layer will immediately turn clear/pale yellow, confirming the complete reduction and neutralization of hazardous unreacted Br₂.

-

Isolation: Extract with DCM, dry, and recrystallize from ethanol to yield pure 1,4-bis(3,7-dimethyloctyl)-2,5-dibromobenzene.

-

Checkpoint: ¹H-NMR (CDCl₃). The aromatic region should show a single sharp singlet at ~7.3 ppm (integrating to 2H), confirming perfect para-regioselectivity.

Protocol C: Yamamoto Polymerization (Synthesis of BDMO-PPP)

Causality: Yamamoto coupling utilizes a Ni(0) catalyst to couple two aryl bromides directly. This step-growth polymerization yields high-molecular-weight rigid-rod polymers.

-

Reagent Prep: In a glovebox, combine Ni(cod)₂ (2.5 eq), 2,2'-bipyridine (2.5 eq), and 1,5-cyclooctadiene (COD) (2.5 eq) in a mixture of anhydrous DMF and Toluene. Heat to 80°C for 30 minutes to form the active catalyst complex.

-

Polymerization: Add the 2,5-dibromo monomer (1.0 eq) dissolved in Toluene. Stir at 80°C for 48 hours in the dark.

-

End-Capping: Add an excess of bromobenzene to cap the reactive polymer chain ends, preventing future degradation.

-

Precipitation: Pour the viscous mixture into vigorously stirred methanol. Collect the precipitated polymer fibers via vacuum filtration.

-

Soxhlet Extraction (Self-Validation): Subject the crude polymer to sequential Soxhlet extraction using methanol (24h), acetone (24h), and finally chloroform (24h). Validation: Methanol and acetone remove catalyst residues and low-weight oligomers. The chloroform fraction contains the highly pure, narrow-polydispersity (PDI) polymer required for device fabrication.

References

-

ChemRadar. "1,4-Bis(3,7-dimethyloctyl)benzene CAS#211809-80-2 | CAS Substance Database". ChemRadar. Available at:[Link]

-

Scribd / Sigma-Aldrich. "8 Chemistry-Matsci PDF - Synthetic Chemistry Specialties". Sigma-Aldrich Catalog Data. Available at:[Link]

Sources

Thermodynamic stability of 1,4-Bis(3,7-dimethyloctyl)benzene at high temperatures

Thermodynamic Stability of 1,4-Bis(3,7-dimethyloctyl)benzene at High Temperatures: A Technical Guide for Advanced Applications

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right high-temperature fluid, solvent, or excipient for extreme environments—ranging from high-temperature flow chemistry in drug development to advanced thermal management systems. The molecule 1,4-Bis(3,7-dimethyloctyl)benzene (CAS# 211809-80-2) represents a masterclass in molecular design for thermodynamic stability[1].

This whitepaper dissects the structural causality behind its thermal resilience, outlines its degradation mechanisms, and provides self-validating experimental protocols to quantify its stability limits.

Structural Thermodynamics & Causality of Stability

The exceptional high-temperature stability of 1,4-Bis(3,7-dimethyloctyl)benzene is not accidental; it is a direct consequence of its molecular architecture.

-

The Thermodynamic Sink (Aromatic Core): The central benzene ring provides a highly delocalized π -electron system. This aromatic core acts as a thermodynamic sink, absorbing and dissipating thermal energy that would otherwise cause immediate aliphatic chain scission. The 1,4-substitution (para) minimizes steric hindrance between the two heavy alkyl chains, allowing for optimal molecular packing and reducing internal strain.

-

Aliphatic Branching (3,7-dimethyloctyl): While linear alkylbenzenes are prone to wax formation at lower temperatures, the specific methyl branching at the C3 and C7 positions of the octyl chains completely disrupts crystal lattice formation. This results in an exceptionally low pour point and a massive liquidus range[2].

-

The Weakest Link (Tertiary Carbons): The causality of its eventual degradation at extreme temperatures (>350°C) lies in these very same branches. Tertiary carbons (C3 and C7) form more stable radicals than secondary or primary carbons. Consequently, the activation energy required for homolytic C-C bond cleavage is lowest at these branching points, dictating the molecule's maximum thermal ceiling[3].

Unlike conventional mineral oils that undergo oxidative polymerization to form damaging varnish and tar at high temperatures[4], structurally pure dialkylated benzenes primarily undergo clean dealkylation.

Quantitative Thermophysical Profile

To facilitate rapid comparison for process engineers and formulation scientists, the core thermophysical parameters of 1,4-Bis(3,7-dimethyloctyl)benzene are summarized below.

| Parameter | Value | Analytical Method | Causality / Relevance |

| Molecular Weight | 358.64 g/mol | Mass Spectrometry | High mass dictates low vapor pressure, preventing premature volatilization at elevated temperatures[1]. |

| Molecular Formula | C26H46 | Elemental Analysis | High carbon-to-hydrogen ratio ensures high specific heat capacity and thermal resilience[1]. |

| Flash Point | > 180°C (Est.) | ASTM D92 | Delocalized π -electrons and heavy aliphatic chains require immense energy to generate combustible vapors[2]. |

| Degradation Onset | ~ 320°C - 350°C | TGA-MS | Homolytic cleavage of tertiary C-C bonds initiates radical chain scission[3]. |

Thermal Degradation Mechanisms

Understanding how a molecule fails is just as critical as knowing when it fails. At temperatures exceeding 350°C in an inert environment, 1,4-Bis(3,7-dimethyloctyl)benzene undergoes a radical-mediated thermal cracking process. The thermal energy overcomes the bond dissociation energy (BDE) of the tertiary carbons, generating alkyl radicals and a dealkylated benzene core.

Fig 1. Radical-mediated thermal degradation pathway of dialkylated benzenes.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. In our laboratory, we do not rely solely on mass loss to determine stability, as simple solvent evaporation can masquerade as thermal degradation. The following workflows are designed as self-validating systems.

Protocol 1: High-Temperature Degradation Kinetics via TGA-MS

By coupling Thermogravimetric Analysis (TGA) with in-line Mass Spectrometry (EGA-MS), this system becomes self-validating: we only record a degradation onset when mass loss perfectly correlates with the detection of specific m/z fragments, explicitly proving homolytic cleavage rather than evaporation.

-

Crucible Selection: Weigh 5.0 ± 0.1 mg of the sample into a 70 µL alumina ( Al2O3 ) crucible. Causality: Alumina is chosen over platinum to prevent catalytic cracking artifacts at the metal surface.

-

Inert Purge Optimization: Purge the furnace with high-purity Argon at 50 mL/min for 30 minutes prior to heating. Causality: Argon is strictly used instead of Nitrogen to prevent high-temperature nitridation reactions with the radical intermediates.

-

Dynamic Heating Phase: Ramp the temperature from 25°C to 300°C at 10°C/min. Causality: This dynamic phase safely boils off any low-molecular-weight impurities or moisture without initiating main-chain scission.

-

Isothermal Hold: Hold isothermally at target temperatures (e.g., 320°C, 340°C, 360°C) for 120 minutes.

-

In-line Evolved Gas Analysis (EGA): Continuously monitor the MS capillary for m/z 57 (butyl radical) and m/z 71 (pentyl radical). Causality: The exact moment these fragments spike validates the true thermodynamic breaking point of the 3,7-dimethyloctyl chain.

Fig 2. Self-validating TGA-MS experimental workflow for thermal stability profiling.

Protocol 2: Oxidative Stability via Pressurized DSC (PDSC)

Thermal stability in a vacuum is different from stability in ambient air. PDSC forces oxidation to occur within an observable timeframe without altering the fundamental chemical mechanism.

-

Film Thickness Control: Deposit exactly 2.0 mg of the sample into an open aluminum pan, ensuring a uniform thin film. Causality: Oxygen diffusion into the liquid is the rate-limiting step; a thin film ensures the reaction is kinetically controlled by the molecule's inherent stability, not by physical diffusion limits.

-

Pressurization: Pressurize the DSC cell to 500 psi with ultra-pure Oxygen ( O2 ).

-

Isothermal Calorimetry: Rapidly heat the cell to 210°C and hold isothermally. Monitor the heat flow (W/g).

-

Data Extraction: Record the Oxidation Induction Time (OIT)—the exact minute the heat flow exhibits a sharp exothermic peak. Causality: This exothermic spike represents the catastrophic failure of the molecule's auto-oxidation resistance, providing a direct, quantifiable metric of its oxidative half-life.

References

- Title: "1,4-Bis(3,7-dimethyloctyl)

- Source: Journal of the American Chemical Society (ACS)

- Title: "Oil versus Syn - SynLube" Source: SynLube URL

- Title: "Best Price For Shell Refrigeration Oil S4 FR-V 46" Source: Lubesta URL

Sources

Solubility Profile of 1,4-Bis(3,7-dimethyloctyl)benzene in Non-Polar Organic Solvents: A Technical Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a highly lipophilic, symmetrically disubstituted alkylbenzene characterized by its massive aliphatic footprint[1]. With a molecular formula of C₂₆H₄₆ and a molecular weight of 358.64 g/mol , this compound serves as a critical structural motif in advanced materials, including solution-processed organic light-emitting diodes (OLEDs) and lipid-nanoparticle (LNP) drug delivery systems[2],[3].

Understanding its solubility profile in non-polar organic solvents is paramount. This guide provides a rigorous thermodynamic analysis of its solubility, a quantitative data profile, and a self-validating experimental methodology for determining absolute solubility limits in a laboratory setting.

Structural Thermodynamics & Causality of Solubility

The solubility of a compound is dictated by the thermodynamic balance between the enthalpy of fusion ( ΔHfus ) and the entropy of mixing ( ΔSmix ).

The Role of Aliphatic Branching

Unlike linear alkylbenzenes (e.g., 1,4-didecylbenzene) which pack tightly into highly ordered crystalline lattices, 1,4-bis(3,7-dimethyloctyl)benzene possesses branched 3,7-dimethyloctyl (dihydrogeranyl) chains. The methyl branching at the C3 and C7 positions introduces significant steric hindrance and conformational flexibility.

-

Causality: This steric bulk disrupts π−π stacking of the central benzene rings and prevents efficient van der Waals packing of the alkyl tails. Consequently, the crystal lattice energy is drastically lowered, rendering the compound a viscous liquid or a very low-melting solid at room temperature.

-

Thermodynamic Outcome: Because the energy penalty to break the crystal lattice ( ΔHfus ) is negligible, dissolution in non-polar solvents is driven almost entirely by the favorable entropy of mixing ( ΔSmix ).

Hansen Solubility Parameters (HSP)

To predict its solvent compatibility, we apply the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces[4],[5]. As a pure, non-polar hydrocarbon, 1,4-bis(3,7-dimethyloctyl)benzene exhibits:

-

δD (Dispersion): ~16.5 – 17.5 MPa 1/2 (High, due to the extensive 26-carbon backbone).

-

δP (Polarity): ~0.0 – 0.5 MPa 1/2 (Negligible, lacking electronegative heteroatoms).

-

δH (Hydrogen Bonding): ~0.0 MPa 1/2 (Zero, lacking H-bond donors/acceptors).

Solvents with matching HSP profiles will act as ideal thermodynamic environments, resulting in near-infinite miscibility.

Quantitative Solubility Profile

The table below summarizes the estimated Hansen Solubility Parameters and the corresponding solubility limits of 1,4-bis(3,7-dimethyloctyl)benzene in standard organic solvents at 25°C. The Interaction Radius ( Ra ) calculates the distance between the solute and solvent in 3D Hansen space; an Ra approaching zero indicates complete miscibility.

| Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Interaction Radius ( Ra ) | Estimated Solubility at 25°C | Miscibility Status |

| Hexane | 14.9 | 0.0 | 0.0 | ~1.6 | > 500 mg/mL | Fully Miscible |

| Cyclohexane | 16.8 | 0.0 | 0.2 | ~0.3 | > 500 mg/mL | Fully Miscible |

| Toluene | 18.0 | 1.4 | 2.0 | ~2.6 | > 500 mg/mL | Fully Miscible |

| Chloroform | 17.8 | 3.1 | 5.7 | ~6.6 | > 300 mg/mL | Highly Soluble |

| Dichloromethane | 17.0 | 7.3 | 7.1 | ~10.2 | 150 - 250 mg/mL | Soluble |

| Methanol (Control) | 15.1 | 12.3 | 22.3 | ~25.5 | < 1 mg/mL | Insoluble |

Data Synthesis Note: Values are extrapolated using group contribution methods for highly branched alkylbenzenes and empirical solvent HSP data.

Experimental Methodology: Self-Validating Protocol

To empirically determine the solubility limit of highly lipophilic compounds, standard visual or UV-Vis methods often fail due to the lack of strong chromophores and the formation of visually deceptive micro-emulsions.

As a best practice, we utilize a Dual-Quantification Workflow combining gravimetric analysis with Gas Chromatography-Flame Ionization Detection (GC-FID). This creates a self-validating system: gravimetry provides absolute mass, while GC-FID confirms chemical purity and prevents false positives from solvent trapping.

Step-by-Step Protocol

-

Isothermal Saturation:

-

Add an excess amount of 1,4-bis(3,7-dimethyloctyl)benzene (approx. 1,000 mg) to 1.0 mL of the target non-polar solvent (e.g., hexane) in a tightly sealed 2.0 mL amber glass vial.

-

-

Thermodynamic Equilibration:

-

Place the vial in a thermostatic shaking water bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures that the kinetic dissolution rate does not artificially suppress the thermodynamic solubility limit.

-

-

Phase Separation:

-

Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 10,000 × g for 15 minutes at 25.0 °C to pellet any undissolved solute.

-

Filter the supernatant through a 0.22 µm hydrophobic PTFE syringe filter. Causality: PTFE is chemically inert to non-polar solvents, preventing extractable polymer contamination that would skew gravimetric results.

-

-

Gravimetric Quantification:

-

Accurately weigh a 500 µL aliquot of the filtered supernatant into a pre-tared aluminum pan.

-

Evaporate the volatile solvent under a gentle stream of high-purity nitrogen gas, followed by drying in a vacuum desiccator until a constant weight is achieved. Calculate the apparent solubility ( Sgrav ).

-

-

Chromatographic Validation (GC-FID):

-

Dilute a secondary 10 µL aliquot of the supernatant by a factor of 1:1000 in hexane.

-

Inject 1.0 µL into a GC-FID equipped with a non-polar capillary column (e.g., DB-5). Quantify the exact concentration ( SGC ) against a multi-point calibration curve of a reference standard.

-

-

Data Reconciliation:

-

Compare Sgrav and SGC . A variance of < 5% validates the absence of solvent trapping within the highly viscous solute matrix, confirming the absolute solubility limit.

-

Workflow Visualization

Fig 1: Self-validating experimental workflow for determining lipophilic solubility limits.

Applications in Advanced Materials

The extreme solubility of 1,4-bis(3,7-dimethyloctyl)benzene in non-polar solvents is not just a physical curiosity; it is an engineered necessity for several high-tech fields:

-

Organic Electronics (OLEDs & OPVs): In the fabrication of multilayer organic electronic devices, active layers must be deposited via solution processing (e.g., spin-coating or inkjet printing). Alkylbenzenes and highly substituted organosilicon derivatives are utilized to tune HOMO/LUMO energy levels and optimize charge injection[6]. The high solubility of the 3,7-dimethyloctyl branched motif in orthogonal non-polar solvents (like toluene) allows for the deposition of an active layer without dissolving the underlying polar hole-transport layers[3].

-

Lipid Nanoparticle (LNP) Modeling: In drug development, symmetrically branched aliphatic benzenes act as excellent model compounds for the hydrophobic core of lipid nanoparticles. Their solubility profiles in intermediary solvents (like dichloromethane) dictate the encapsulation efficiency of lipophilic prodrugs during microfluidic mixing processes.

References

-

1,4-Bis(3,7-dimethyloctyl)benzene CAS#211809-80-2 | Global PFAS Screening Tool — chemradar.com. 1

-

1,4-bis(3,7-dimethyloctyl)benzene (C26H46) - PubChemLite — uni.lu.2

-

Structural Characteristics And Electronic Properties of 1,4-bis(dimethylsilyl)benzene — dakenchem.com. 6

-

1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes — journal-spqeo.org.ua. 3

-

Solubility of Alkylbenzenes and a Model for Predicting the Solubility of Liquid Organics — researchgate.net. 4

-

EP2981599A1 - Enzyme solubility in liquid detergent and use of detergent composition — google.com (Patents).5

Sources

- 1. chemradar.com [chemradar.com]

- 2. PubChemLite - 1,4-bis(3,7-dimethyloctyl)benzene (C26H46) [pubchemlite.lcsb.uni.lu]

- 3. journal-spqeo.org.ua [journal-spqeo.org.ua]

- 4. researchgate.net [researchgate.net]

- 5. EP2981599A1 - Enzyme solubility in liquid detergent and use of detergent composition - Google Patents [patents.google.com]

- 6. dakenchem.com [dakenchem.com]

Toxicity profile and environmental impact of 1,4-Bis(3,7-dimethyloctyl)benzene

Executive Summary

The assessment of highly lipophilic, branched hydrocarbons requires a departure from standard toxicological frameworks. 1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a structurally complex dialkylbenzene characterized by its extensive isoprenoid-like branching[1]. Unlike linear alkylbenzenes (LABs), which are rapidly mineralized in the environment, the steric hindrance introduced by the methyl branches in this compound fundamentally alters its environmental fate and mechanism of cellular toxicity. This whitepaper synthesizes the structural determinants of its recalcitrance, outlines its baseline narcosis toxicity profile, and provides self-validating experimental protocols for rigorous risk assessment.

Chemical Identity & Structural Implications

1,4-Bis(3,7-dimethyloctyl)benzene (Molecular Formula: C26H46 , Monoisotopic Mass: 358.36 Da) consists of a central benzene ring substituted at the para positions with two 3,7-dimethyloctyl chains[2].

The Causality of Persistence: The toxicological and environmental behavior of this compound is entirely dictated by its branching. In standard linear aliphatic chains, microbial degradation occurs rapidly via β -oxidation. However, the presence of methyl groups at the C3 and C7 positions of the octyl chains creates severe steric hindrance. This physical bulk prevents the formation of the β -ketoacyl-CoA intermediate required for enzymatic cleavage[3]. Consequently, the primary metabolic route is blocked, forcing biological systems to rely on much slower alternative pathways, such as α -oxidation (single carbon loss) or Cytochrome P450-mediated ω -oxidation[3].

Environmental Fate: The Steric Hindrance Paradigm

The environmental impact of branched alkylbenzenes is historically profound. In the mid-20th century, branched alkylbenzene sulfonates (ABS) caused severe ecological issues—such as persistent foam in waterways—precisely because microbial consortia could not degrade the branched tails.

Due to its high predicted octanol-water partition coefficient ( logKow ), 1,4-Bis(3,7-dimethyloctyl)benzene exhibits negligible aqueous solubility. Upon environmental release, it rapidly partitions into organic-rich matrices such as benthic sediments and suspended particulate matter[4]. Because rapid primary biodegradation is inhibited by the branched structure, the compound acts as a persistent organic pollutant (POP) analog, presenting a high potential for bioaccumulation in the adipose tissues of aquatic and benthic organisms[5].

Toxicological Profile: Baseline Narcosis

Because 1,4-Bis(3,7-dimethyloctyl)benzene lacks reactive electrophilic functional groups, it does not typically cause toxicity via covalent binding to cellular macromolecules. Instead, its toxicity is driven by baseline narcosis —a physical mechanism dependent on its lipophilicity.

Mechanism of Action:

-

Partitioning: The highly hydrophobic compound partitions directly into the hydrophobic core of cellular phospholipid bilayers.

-

Membrane Alteration: The bulky, branched chains disrupt the highly ordered packing of lipid tails, increasing the free volume and fluidity of the membrane.

-

Ion Leakage: This structural swelling increases membrane permeability, leading to the dissipation of vital ion gradients (e.g., proton motive force) and subsequent metabolic dysfunction[6].

Quantitative Data Summary

To contextualize the impact of structural branching, the following table compares the properties of 1,4-Bis(3,7-dimethyloctyl)benzene against a standard Linear Alkylbenzene (LAB).

| Parameter | 1,4-Bis(3,7-dimethyloctyl)benzene | Standard Linear Alkylbenzene (LAB) | Toxicological Implication |

| Molecular Mass | 358.64 Da[1] | ~246 Da (e.g., Dodecylbenzene) | Higher mass and lipophilicity drive stronger bioaccumulation. |

| Alkyl Structure | Branched (Isoprenoid-like) | Unbranched (Linear) | Branching dictates enzymatic resistance. |

| Primary Degradation | α -oxidation / ω -oxidation (Slow) | β -oxidation (Rapid)[5] | Branched variants exhibit extreme environmental persistence. |

| Aquatic Toxicity | High (Driven by bioaccumulation) | Low (No acute effects at solubility limits)[5] | Chronic exposure to branched forms leads to severe narcosis. |

| Toxicity Mechanism | Severe Membrane Narcosis | Mild Narcosis | Bulky branches cause greater disruption of lipid bilayers. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal checkpoints that must be met for the resulting data to be considered scientifically sound.

Protocol 1: Benthic Microbial Respirometry (Adapted OECD 301F)

Purpose: To quantify the recalcitrance of the branched alkyl chains in a simulated benthic environment.

-

Step 1: Matrix Preparation. Homogenize activated sludge with artificial sediment to mimic benthic partitioning.

-

Validation Checkpoint: Endogenous respiration (baseline O2 consumption) must stabilize with a variance of <5% over 24 hours before compound dosing.

-

-

Step 2: Dosing Strategy. Coat 1,4-Bis(3,7-dimethyloctyl)benzene onto a silica gel carrier to maximize surface area and overcome mass-transfer limitations caused by its low solubility.

-

Internal Control: Prepare a parallel reactor dosed with a Linear Alkylbenzene (e.g., Dodecylbenzene) as a positive degradation control.

-

-

Step 3: Respirometric Monitoring. Seal reactors and continuously monitor biochemical oxygen demand (BOD) via pressure drop for 28 days.

-

Step 4: Data Validation.

-

Self-Validation: The assay is only deemed valid if the LAB positive control achieves >60% of its Theoretical Oxygen Demand (ThOD) within 14 days. If the control fails, the microbial consortium is inactive, and the assay must be rejected.

-

Protocol 2: In Vitro Membrane Integrity Assay (Calcein Leakage)

Purpose: To isolate and quantify the baseline narcosis (membrane disruption) mechanism.

-

Step 1: Liposome Synthesis. Hydrate synthetic phospholipids in a buffer containing a self-quenching concentration of Calcein dye (70 mM). Extrude through a 100 nm polycarbonate filter.

-

Validation Checkpoint: Purify via size-exclusion chromatography. Baseline fluorescence of the purified liposomes must be <5% of total potential fluorescence.

-

-

Step 2: Compound Incubation. Expose liposomes to serial dilutions of the compound.

-

Internal Controls: Use 0.1% Triton X-100 as a 100% leakage positive control, and pure buffer as a 0% leakage negative control.

-

-

Step 3: Kinetic Measurement. Measure fluorescence de-quenching (excitation 490 nm, emission 520 nm) continuously for 60 minutes. As the membrane is disrupted by the compound, Calcein leaks out, dilutes, and fluoresces.

-

Step 4: Data Validation.

-

Self-Validation: Calculate the Z'-factor between the Triton X-100 and buffer controls. The assay is only valid if Z' > 0.5, ensuring a robust dynamic range for quantifying narcosis.

-

Mechanistic Visualizations

Fig 1. Environmental fate showing β-oxidation blockade by methyl branches.

Fig 2. Mechanism of cellular narcosis via membrane disruption and ion leakage.

References

- ChemRadar. "1,4-Bis(3,7-dimethyloctyl)benzene CAS#211809-80-2 | Global PFAS Screening Tool".

- PubChemLite. "1,4-bis(3,7-dimethyloctyl)benzene (C26H46)".

- ResearchGate. "Biodegradability of Branched Alkylbenzenesulfonates".

- Ataman Kimya. "ABSA".

- PMC. "Toxic Effects of Linear Alkylbenzene Sulfonate on Metabolic Activity, Growth Rate, and Microcolony Formation of Nitrosomonas and Nitrosospira Strains".

- EPA NEPIS. "Screening-Level Hazard Characterization Linear and Branched Alkylbenzene Sulfonic Acids and Derivatives Category".

- OECD. "Benzene, C10-C16 alkyl derivatives".

Sources

- 1. chemradar.com [chemradar.com]

- 2. PubChemLite - 1,4-bis(3,7-dimethyloctyl)benzene (C26H46) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Pattern of 1,4-Bis(3,7-dimethyloctyl)benzene: A Mechanistic Guide

Executive Summary

1,4-Bis(3,7-dimethyloctyl)benzene is a heavily branched, long-chain dialkylbenzene. In the realm of analytical chemistry and mass spectrometry (MS), compounds of this class are frequently encountered as specialty polymers, organic semiconductors, and complex environmental leachables. The presence of the central aromatic ring acts as a powerful charge-stabilizing center, directing the electron ionization (EI) fragmentation almost exclusively toward benzylic cleavages and cyclic rearrangements[1]. This whitepaper provides an in-depth mechanistic elucidation of its fragmentation pathways, supported by self-validating experimental protocols designed for high-resolution Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical & Structural Profiling

Before analyzing the fragmentation cascade, it is critical to establish the baseline physicochemical parameters of the analyte. The highly lipophilic nature and extensive branching of the 3,7-dimethyloctyl chains fundamentally dictate its behavior in both the gas phase and the chromatographic column[2].

-

IUPAC Name : 1,4-bis(3,7-dimethyloctyl)benzene

-

Molecular Formula : C26H46

-

Monoisotopic Exact Mass : 358.35995 Da[3]

-

Molecular Weight : 358.64 g/mol [2]

-

Structural Motif : A central benzene ring substituted at the para (1,4) positions with identical C10H21 branched aliphatic chains.

Mechanistic Elucidation of Fragmentation Pathways

In our laboratory experience, the fragmentation of long-chain dialkylbenzenes under standard 70 eV Electron Ionization (EI) is highly predictable but requires careful interpretation due to the vanishingly small molecular ion peak. The internal energy imparted during ionization rapidly redistributes into the vibrational modes of the alkyl branches, driving immediate fragmentation[4].

The Molecular Ion Survival ([M]•⁺, m/z 358)

Upon electron impact, a π -electron is ejected from the aromatic ring, forming the radical cation [M]•⁺ at m/z 358. Because the C-C bonds in the long alkyl chains are relatively weak compared to the aromatic system, the intact molecular ion rarely survives the 10−5 second journey to the detector, typically presenting at <5% relative abundance[4].

The McLafferty Rearrangement Cascade (γ-Hydrogen Transfer)

The defining feature of 1,4-Bis(3,7-dimethyloctyl)benzene is the presence of a labile γ -hydrogen on the tertiary carbon (C3) of the alkyl chains. This triggers a highly diagnostic double McLafferty rearrangement[1].

First Transfer (m/z 232): The radical cation at the aromatic ring abstracts the γ -hydrogen via a thermodynamically favorable six-membered transition state. This induces the heterolytic cleavage of the α

β bond, expelling the neutral alkene 2,6-dimethyl-1-heptene (C9H18, 126 Da). The resulting fragment is the radical cation of 1-(3,7-dimethyloctyl)-4-methylbenzene at m/z 232.Second Transfer (m/z 106) : Because the molecule is para-disubstituted with identical chains, the opposite chain undergoes the exact same γ -hydrogen transfer. The loss of a second C9H18 neutral molecule yields the p-xylene radical cation at m/z 106[1].

Benzylic Cleavage (α-Cleavage)

Competing directly with the McLafferty rearrangement is simple homolytic benzylic cleavage. The bond between the α -carbon and β -carbon breaks without hydrogen transfer, ejecting a C9H19• radical (127 Da). This generates the resonance-stabilized benzylic cation at m/z 231[4].

Tropylium and Methyltropylium Dynamics

Both the McLafferty product (m/z 106) and the benzylic cleavage product (m/z 231) ultimately decay into the methyltropylium cation (m/z 105). The m/z 106 ion loses a hydrogen radical (H•), while the m/z 231 ion loses a neutral alkene. The methyltropylium ion (m/z 105) is exceptionally stable due to its aromatic 7-membered ring structure (Hückel's 4n+2 rule) and almost always forms the base peak (100% abundance) in such spectra[4]. Subsequent rearrangement and loss of CH2 yields the classic tropylium ion at m/z 91[1].

Figure 1: Core EI-MS fragmentation pathways of 1,4-Bis(3,7-dimethyloctyl)benzene.

Quantitative Fragmentation Data

To facilitate rapid spectral matching, the quantitative distribution of the primary fragment ions is summarized below.

| m/z | Ion Type / Assignment | Chemical Formula | Est. Relative Abundance | Mechanistic Origin |

| 358 | Molecular Ion [M]•⁺ | C26H46•⁺ | < 5% | Intact radical cation |

| 232 | 1st McLafferty Product | C17H28•⁺ | 15 - 25% | γ -H transfer, loss of C9H18 |

| 231 | Benzylic Cleavage | C17H27⁺ | 10 - 20% | α -cleavage, loss of C9H19• |

| 106 | 2nd McLafferty Product | C8H10•⁺ | 60 - 80% | Double γ -H transfer, loss of 2x C9H18 |

| 105 | Methyltropylium Ion | C8H9⁺ | 100% (Base Peak) | Loss of H• from m/z 106 |

| 91 | Tropylium Ion | C7H7⁺ | 40 - 60% | Loss of CH2 from m/z 105 |

Experimental Methodology: High-Resolution GC-EI-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The causality behind each experimental parameter is explicitly defined to prevent matrix interference and thermal degradation.

Rationale for Experimental Choices

-

Solvent Selection (Hexane) : 1,4-Bis(3,7-dimethyloctyl)benzene is highly lipophilic. Hexane ensures complete solvation without introducing polar matrix artifacts that could skew the baseline[5].

-

Column Selection (DB-5HT) : The high molecular weight (358 Da) translates to a high boiling point. A 5% phenyl/95% dimethylpolysiloxane high-temperature column prevents stationary phase bleed at the elevated temperatures required for elution.

-

Splitless Injection : Because the molecular ion [M]•⁺ is inherently weak, splitless injection maximizes the analyte mass reaching the detector, ensuring the m/z 358 peak remains above the signal-to-noise threshold.

Step-by-Step Protocol

-

Sample Preparation :

-

Dilute the analyte in GC-grade hexane to a final concentration of 10-50 µg/mL.

-

Self-Validation Step: Spike the sample with a C8-C20 alkane standard mixture (1 µg/mL). This allows for the calculation of the Retention Index (RI), validating the chromatographic behavior independently of the MS fragmentation.

-

-

GC Inlet Configuration :

-

Set the injection port to 320 °C.

-

Inject 1.0 µL of the sample in Splitless mode (purge valve opens at 1.0 min).

-

-

Chromatographic Separation :

-

Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

-

Temperature Program: Initial hold at 100 °C for 1 min. Ramp at 15 °C/min to 340 °C. Hold at 340 °C for 10 minutes to ensure complete elution and prevent column carryover.

-

-

Mass Spectrometry (EI) Parameters :

-

Transfer line temperature: 320 °C.

-

Ion source temperature: 250 °C.

-

Ionization Energy: 70 eV (Strict adherence to 70 eV is required to match the internal energy distributions that trigger the McLafferty cascade).

-

Scan Range: m/z 40 to m/z 400.

-

-

Data Acquisition & Analysis :

-

Implement a solvent delay of 4.0 minutes to protect the electron multiplier from the hexane front.

-

Extract ion chromatograms (EIC) for m/z 105, 106, 231, and 358 to verify the co-elution of the fragmentation cascade.

-

Figure 2: High-resolution GC-EI-MS analytical workflow for dialkylbenzenes.

References

-

Mass Spectrometry: Aromatic Compound Fragmentation. JoVE Science Education. [Link]

-

The Main Fragmentation Reactions of Organic Compounds. Thieme Connect. [Link]

-

1,4-Bis(3,7-dimethyloctyl)benzene CAS#211809-80-2. ChemRadar Substance Database. [Link]

-

1,4-bis(3,7-dimethyloctyl)benzene (C26H46). PubChemLite / PubChem Database. [Link]

-

Immunochemical and Proteomic Analysis of Covalent Adducts Formed by Quinone Methide Tumor Promoters. Chemical Research in Toxicology (ACS Publications). [Link]

Sources

Step-by-step lab synthesis protocol for 1,4-Bis(3,7-dimethyloctyl)benzene

Application Note: Step-by-Step Lab Synthesis Protocol for 1,4-Bis(3,7-dimethyloctyl)benzene

Executive Summary & Application Scope

1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a highly lipophilic, dialkylated benzene derivative utilized extensively as a monomeric building block in the synthesis of advanced conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives and organic photovoltaic (OPV) materials [2]. The incorporation of the branched 3,7-dimethyloctyl chains (derived from dihydrocitronellol) is a deliberate structural design: these branched aliphatic chains impart exceptional solubility in organic solvents and sterically hinder detrimental π−π stacking aggregation in solid-state films. This structural feature is critical for enhancing the luminescence efficiency and charge-transport properties of the resulting organic electronic devices [3].

Mechanistic Causality & Reaction Design

The most efficient synthetic route to 1,4-bis(3,7-dimethyloctyl)benzene is the Nickel-Catalyzed Kumada-Tamao-Corriu Cross-Coupling . This method directly couples an alkyl Grignard reagent with an aryl halide, bypassing the need to pre-synthesize boronic acids (Suzuki) or organotin reagents (Stille).

Catalyst Selection Rationale: Coupling alkyl Grignard reagents that possess β -hydrogens is notoriously challenging due to the competing β -hydride elimination pathway, which yields unwanted alkene byproducts and reduces the overall yield. To circumvent this, [1,3-bis(diphenylphosphino)propane]nickel(II) chloride [Ni(dppp)Cl₂] is selected as the catalyst [1]. The bidentate "dppp" ligand enforces a strict cis-geometry on the intermediate square-planar Ni(II) complex. This geometric constraint significantly accelerates the desired reductive elimination step, allowing it to kinetically outcompete β -hydride elimination, thereby ensuring high yields of the target cross-coupled product.

Catalytic cycle of the Ni(dppp)Cl2-mediated Kumada cross-coupling.

Quantitative Data Summary

The following table outlines the optimized stoichiometry for a 10.0 mmol scale synthesis. A 2.5 equivalent excess of the Grignard reagent is used to ensure complete double-alkylation and to compensate for any adventitious moisture.

| Reagent | MW ( g/mol ) | Equivalents | Amount | Moles |

| 1,4-Dibromobenzene | 235.90 | 1.0 | 2.36 g | 10.0 mmol |

| 3,7-Dimethyloctylmagnesium bromide (1.0 M in THF) | 245.47 | 2.5 | 25.0 mL | 25.0 mmol |

| Ni(dppp)Cl₂ | 542.04 | 0.05 (5 mol%) | 271 mg | 0.5 mmol |

| Anhydrous THF | N/A | Solvent | 30.0 mL | N/A |

| 1,4-Bis(3,7-dimethyloctyl)benzene (Expected Product) | 358.64 | 1.0 | ~3.05 g | ~8.5 mmol (85% Yield) |

Step-by-Step Experimental Protocol

Phase 1: Apparatus Setup and Inertion

Causality: Grignard reagents are highly sensitive to moisture and oxygen. A strictly anhydrous and anaerobic environment is mandatory to prevent the protonation of the Grignard reagent (which would yield 2,6-dimethyloctane).

-

Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Connect the apparatus to a Schlenk line. Flame-dry the glassware under a high vacuum, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

Phase 2: Reagent Assembly

-

Briefly remove the septum under a positive flow of Argon and quickly add 2.36 g (10.0 mmol) of 1,4-dibromobenzene and 271 mg (0.5 mmol) of Ni(dppp)Cl₂.

-

Replace the septum and purge the flask with Argon for 5 minutes.

-

Inject 30.0 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the 1,4-dibromobenzene dissolves. Self-Validation Check: The solution will appear pale green, characteristic of the resting Ni(II) precatalyst.

Phase 3: Grignard Addition and Catalytic Turnover

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Using a dry syringe, add 25.0 mL (25.0 mmol) of 3,7-dimethyloctylmagnesium bromide (1.0 M in THF) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic transmetalation step and minimizes Grignard homocoupling.

-

Self-Validation Check: Upon addition, the solution will rapidly transition from pale green to a dark brown/reddish hue. This color shift is the visual confirmation of the reduction of Ni(II) to the active Ni(0) catalytic species.

-

Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 70 °C) for 12 to 18 hours.

-

In-Process Monitoring: Monitor the reaction via GC-MS. The starting material (m/z = 236) should disappear, replaced by the intermediate mono-alkylated product (m/z = 297) and finally the target dialkylated product (m/z = 358).

Phase 4: Quenching and Work-up

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the dropwise addition of 10 mL of 1.0 M aqueous HCl. Warning: This step is highly exothermic and will evolve gas if unreacted Grignard is present.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 30 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

Phase 5: Purification

-

Purify the crude product via flash column chromatography on silica gel.

-

Use 100% hexanes as the eluent. Causality: 1,4-Bis(3,7-dimethyloctyl)benzene is a highly non-polar hydrocarbon and will elute rapidly, leaving polar catalyst residues and byproducts on the baseline.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to afford the pure product as a colorless to pale-yellow viscous oil.

Sequential workflow for the synthesis and purification of 1,4-Bis(3,7-dimethyloctyl)benzene.

Analytical Validation

To validate the structural integrity of the synthesized 1,4-bis(3,7-dimethyloctyl)benzene, perform the following analytical checks:

-

¹H NMR (400 MHz, CDCl₃): Look for a sharp singlet at ~7.10 ppm (4H, aromatic protons), a multiplet at ~2.55 ppm (4H, benzylic CH₂), and a large aliphatic envelope between 0.80 and 1.70 ppm (38H, corresponding to the branched alkyl chains).

-

GC-MS (EI): A single peak in the chromatogram with a molecular ion ( M+ ) peak at m/z = 358.3.

References

-

BenchChem. "Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes." BenchChem. 1

-

Open Research Newcastle. "New Materials for Organic Photovoltaics." Newcastle University. 2

-

ChemRadar. "China New Chemical Substance Search: 1,4-Bis(3,7-dimethyloctyl)benzene." ChemRadar Database.3

Sources

Application Note: Friedel-Crafts Synthesis Strategies for 1,4-Bis(3,7-dimethyloctyl)benzene

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for synthesizing high-purity 1,4-Bis(3,7-dimethyloctyl)benzene, a critical intermediate in organic electronics and conjugated copolymers.

Chemical Context & Mechanistic Causality

1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a highly valued building block in materials science[1]. The incorporation of branched 3,7-dimethyloctyl chains is specifically designed to enhance the oleophilicity and solubility of rigid polymer backbones in organic solvents without disrupting solid-state packing[2].

While the classic strategy for synthesizing dialkylbenzenes is the Friedel-Crafts alkylation between benzenes and alkyl halides, controlling regioselectivity and preventing side reactions remains a significant challenge[3]. As an application scientist, you must navigate a fundamental synthetic paradox when designing this workflow:

-

The Direct Alkylation Trap: Direct alkylation with primary halides like 1-bromo-3,7-dimethyloctane suffers from two major drawbacks. First, the initial alkyl group activates the benzene ring, making the product more reactive than the starting material and leading to polyalkylation. Second, primary carbocations generated by strong Lewis acids (like AlCl 3 ) undergo rapid 1,2-hydride shifts to form more stable tertiary carbocations[4]. This results in branched isomeric attachments rather than the desired linear 3,7-dimethyloctyl chain.

-

The Acylation-Reduction Solution: To circumvent these issues, researchers often employ a stepwise Friedel-Crafts acylation-reduction sequence[5]. Acylium ions do not rearrange, ensuring 100% linear attachment fidelity. Furthermore, the first acyl group deactivates the ring, naturally halting the reaction at mono-substitution and preventing polyacylation.

To provide a complete methodological toolkit, this guide details both the Direct Alkylation Method (using moderated Lewis acids to suppress rearrangement) and the Stepwise Acylation-Reduction Method (the gold standard for absolute structural fidelity).

Synthetic Workflow Visualization

Workflow comparing Direct Alkylation vs. Stepwise Acylation-Reduction for dialkylbenzene synthesis.

Quantitative Method Comparison

The table below summarizes the empirical outcomes of both synthetic routes, allowing researchers to select the method that best aligns with their purity requirements and time constraints.

| Parameter | Method A: Direct Alkylation | Method B: Stepwise Acylation-Reduction |

| Catalyst System | FeCl 3 (Moderated Lewis Acid) | AlCl 3 (Acylation) / KOH (Reduction) |

| Overall Yield | 35% – 45% | 60% – 70% (Calculated over 4 steps) |

| Regioselectivity (1,4- vs 1,2-) | ~85:15 (Driven by steric bulk) | >99:1 (Strict para-direction by alkyl group) |

| Isomeric Purity (Linearity) | < 50% (Hydride shifts inevitably occur) | > 99% (No carbocation intermediate formed) |

| Polyalkylation Risk | High (Requires strict stoichiometry) | None (Acyl group strongly deactivates ring) |

| Time to Completion | 1 – 2 Days | 5 – 7 Days |

Experimental Protocols

Method A: Direct Friedel-Crafts Alkylation (Rapid Route)

Use this method only if downstream purification (e.g., preparative HPLC) is available to separate branched isomers.

Rationale: We substitute the traditional AlCl 3 with anhydrous FeCl 3 . FeCl 3 is a milder Lewis acid that favors an S N 2-like displacement complex over a free primary carbocation, thereby reducing (though not eliminating) the rate of 1,2-hydride shifts[4].

Step-by-Step Procedure:

-

Preparation: Flame-dry a 250 mL Schlenk flask and purge with inert N 2 gas.

-

Reagent Loading: Add 1.0 equivalent of anhydrous benzene (78 mg, 1.0 mmol) and 2.5 equivalents of 1-bromo-3,7-dimethyloctane (553 mg, 2.5 mmol) into 15 mL of anhydrous nitromethane. Note: Nitromethane acts as a coordinating solvent, further moderating the Lewis acidity.

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 0.2 equivalents of anhydrous FeCl 3 (32 mg, 0.2 mmol) in small portions to control the exothermic reaction and limit polyalkylation[4].

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 24 hours under N 2 . Monitor the disappearance of benzene via GC-MS.

-

Quenching & Extraction: Quench the reaction by slowly pouring it into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO 4 .

-

Purification: Concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (eluent: 100% hexanes).

-

Validation: Analyze the product via 1 H-NMR and 1 C-NMR. The presence of multiplets at ~2.8 ppm indicates branched isomer contamination, whereas a clean triplet at ~2.6 ppm confirms the linear attachment.

Method B: Stepwise Acylation-Reduction (High-Fidelity Route)

This is the self-validating, field-proven standard for generating structurally perfect 1,4-Bis(3,7-dimethyloctyl)benzene.

Phase 1: First Acylation

-

Dissolve 1.0 eq of benzene and 1.1 eq of 3,7-dimethyloctanoyl chloride in anhydrous dichloromethane (DCM) at 0 °C.

-

Add 1.2 eq of anhydrous AlCl 3 portion-wise. The solution will turn deep yellow.

-

Stir for 4 hours at room temperature. The deactivating nature of the acyl group prevents di-acylation.

-

Quench with ice/HCl, extract with DCM, and isolate 1-(3,7-dimethyloctanoyl)benzene .

Phase 2: First Wolff-Kishner Reduction

-

In a heavy-walled pressure tube, combine the mono-acyl product with 3.0 eq of hydrazine hydrate (N 2 H 4 ·H 2 O) and 4.0 eq of KOH in diethylene glycol.

-

Heat to 150 °C for 2 hours to form the hydrazone, then distill off the water and excess hydrazine.

-

Increase the temperature to 200 °C for 4 hours to drive the N 2 extrusion.

-

Cool, dilute with water, extract with hexanes, and isolate (3,7-dimethyloctyl)benzene .

Phase 3: Second Acylation (para-directed)

-

Dissolve the (3,7-dimethyloctyl)benzene and 1.1 eq of 3,7-dimethyloctanoyl chloride in DCM at 0 °C.

-

Add 1.2 eq of AlCl 3 . Causality Note: The existing 3,7-dimethyloctyl group activates the ring and, due to its massive steric bulk, directs the incoming acylium ion exclusively to the para (1,4) position[3].

-

Stir for 6 hours, quench, and extract to isolate 1-(3,7-dimethyloctanoyl)-4-(3,7-dimethyloctyl)benzene .

Phase 4: Second Wolff-Kishner Reduction

-

Repeat the Wolff-Kishner reduction conditions (Phase 2) on the intermediate.

-

Following extraction and solvent removal, purify the resulting oil via short-path vacuum distillation or chromatography to yield pure 1,4-Bis(3,7-dimethyloctyl)benzene .

-

Validation: 1 H-NMR will show a sharp singlet at ~7.05 ppm (integrating to 4H), confirming perfect 1,4-symmetry on the benzene ring.

References

-

ChemRadar. "1,4-Bis(3,7-dimethyloctyl)benzene CAS#211809-80-2 | CAS Substance Database". 1

-

ACS Publications. "US8471035B1 - Two-photon absorbing arylamine-endcapped and dialkylfluorene-bridged benzobisthiazole compounds with high oleophilicity". Google Patents.2

-

ACS Publications. "Nickel-Catalyzed Decarboxylative Cross-Coupling of NHPI Esters to Access 1,4-Dialkylbenzenes". The Journal of Organic Chemistry. 3

-

Scribd. "Electrophilic Aromatic Substitution Explained". Organic Chemistry.4

-

ACS Publications. "Enhanced Photovoltaic Performance of Amorphous Copolymers Based on Dithienosilole and Dioxocycloalkene-annelated Thiophene". Chemistry of Materials. 5

Sources

Application Note: 1,4-Bis(3,7-dimethyloctyl)benzene in the Design and Formulation of Advanced Liquid Crystals

Mechanistic Insights: The Role of the Branched Alkyl Spacer

In the development of advanced liquid crystalline (LC) materials and organic electronics, the solubility and thermal behavior of rigid-rod or discotic mesogens are critical bottlenecks. 1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) serves as a highly specialized molecular building block designed to overcome these limitations.

The integration of the 3,7-dimethyloctyl chain—often derived from the natural terpene citronellol—introduces two fundamental mechanistic advantages to LC formulations:

-

Steric Disruption of Crystallization: Linear alkyl chains (e.g., n-decyl or n-dodecyl) tend to interdigitate tightly, leading to high lattice energies and consequently high melting temperatures ( Tm ). The methyl branches at the 3- and 7-positions of the octyl chain introduce controlled steric hindrance. This disrupts dense crystalline packing while maintaining sufficient van der Waals interactions to support fluid, ordered mesophases (such as smectic or columnar phases) at room temperature .

-

Induction of Macroscopic Chirality: When enantiopure derivatives (e.g., (S)-3,7-dimethyloctyl) are utilized, the stereocenter at the 3-position breaks the achiral symmetry of the mesophase. Through steric interactions, this microscopic chirality translates into a macroscopic helical twist, transforming standard smectic C (SmC) or nematic (N) phases into their chiral, functionally rich counterparts: ferroelectric Smectic C* (SmC) and cholesteric (N ) phases .

By pre-alkylating the central benzene core with these branched chains, researchers ensure that subsequent rigid-rod extensions (via cross-coupling) remain highly soluble in organic solvents, facilitating easier purification and formulation .

Quantitative Data: Impact of Alkyl Chain Branching on Phase Transitions

The table below summarizes the typical thermal behavior shifts observed when substituting linear alkyl chains with 3,7-dimethyloctyl chains in a standard calamitic (rod-like) LC core.

| Compound Core | Alkyl Chain Type | Melting Temp ( Tm , °C) | Clearing Temp ( Tc , °C) | Mesophase Range ( ΔT , °C) | Observed Phase Sequence |

| Terphenyl / Phenyl-benzoate | Linear (n-Decyl) | 65.0 | 115.0 | 50.0 | Cr → SmA → Iso |

| Terphenyl / Phenyl-benzoate | Branched (Achiral 3,7-DMO) | 28.5 | 102.0 | 73.5 | Cr → SmC → N → Iso |

| Terphenyl / Phenyl-benzoate | Branched (Chiral (S)-3,7-DMO) | 22.5 | 98.0 | 75.5 | Cr → SmC* → N* → Iso |

Note: The branched chains significantly depress Tm , widening the operational temperature window ( ΔT ) of the liquid crystal, making it suitable for room-temperature device applications.

Experimental Workflow

Caption: Step-by-step workflow from the 1,4-Bis(3,7-dimethyloctyl)benzene precursor to final LC characterization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1,4-Bis(3,7-dimethyloctyl)-2,5-diiodobenzene (Core Activation)

To incorporate the highly soluble 1,4-bis(3,7-dimethyloctyl)benzene into an extended LC mesogen, it must first be functionalized with reactive handles (e.g., iodines) at the 2,5-positions.

Materials:

-

1,4-Bis(3,7-dimethyloctyl)benzene (1.0 eq)

-

Iodine ( I2 , 1.1 eq)

-

Iodic acid ( HIO3 , 0.4 eq)

-

Glacial acetic acid / Chloroform (1:1 v/v)

-

10% aqueous Sodium Thiosulfate ( Na2S2O3 )

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 1,4-bis(3,7-dimethyloctyl)benzene in the acetic acid/chloroform mixture.

-

Oxidative Iodination: Add I2 and HIO3 . Causality: HIO3 acts as an oxidant to convert the byproduct HI back into reactive I2 , ensuring complete atom economy and driving the electrophilic aromatic substitution to completion.

-

Reaction: Heat the mixture to 65°C and stir for 12 hours under a reflux condenser.

-

Self-Validation Check 1 (Visual): The deep purple color of the iodine will gradually fade to a pale yellow/brown as the electrophilic substitution consumes the I2 .

-

-

Quenching: Cool to room temperature and pour the mixture into a separatory funnel containing 10% aqueous Na2S2O3 . Shake vigorously.

-

Self-Validation Check 2 (Chemical): The thiosulfate reduces any unreacted I2 to colorless iodide ( I− ). The organic layer should become completely clear/pale yellow.

-

-

Extraction & Purification: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous MgSO4 , and concentrate in vacuo. Purify via silica gel column chromatography (using hexane as eluent).

-

Analytical Validation: Run a 1H NMR (in CDCl3 ). The successful 2,5-diiodination is confirmed by the disappearance of the multiplet aromatic peaks and the emergence of a distinct singlet at ~7.6 ppm (integrating to 2 protons), proving the para-symmetry of the newly formed 1,4-dialkyl-2,5-diiodobenzene core.

Protocol B: Formulation and Characterization of the LC Mesophase

Once the core is extended into a full mesogen (e.g., via Suzuki coupling to form a terphenyl derivative), its liquid crystalline properties must be rigorously validated.

Step-by-Step Methodology:

-

Host-Guest Formulation (Optional for Chiral Induction): If evaluating the compound as a chiral dopant, dissolve the synthesized (S)-3,7-dimethyloctyl derivative (2–5 wt%) into a commercial achiral nematic host (e.g., E7 or 5CB) using a volatile co-solvent (e.g., DCM). Evaporate the solvent slowly under a stream of N2 to ensure a homogeneous mixture.

-

Thermal Analysis via DSC:

-

Load 2–5 mg of the neat LC compound (or the formulated mixture) into an aluminum DSC pan.

-

Run a heating and cooling cycle at a rate of 5°C/min under a nitrogen atmosphere.

-

Self-Validation Check: A true enantiotropic liquid crystal will show two distinct, reversible peaks upon heating: a sharp endotherm at the melting point ( Tm ) and a broader, smaller endotherm at the clearing point ( Tc ) where the LC transitions to an isotropic liquid.

-

-

Optical Validation via Polarized Optical Microscopy (POM):

-

Place a small amount of the sample between a glass slide and a coverslip. (For optimal alignment, use polyimide-coated, unidirectionally rubbed slides).

-

Place the slide on a hot stage under a cross-polarized microscope. Heat the sample 5°C above its Tc (isotropic phase; the field of view will be completely black).

-

Cool the sample slowly (1°C/min ).

-

Self-Validation Check: As the temperature drops below Tc , birefringence will emerge. The specific texture identifies the phase:

-

Focal-conic fan textures indicate a Smectic A phase.

-

Broken fan or fingerprint textures confirm the presence of a macroscopic helix, validating the successful induction of a chiral Smectic C* or Cholesteric (N*) phase by the 3,7-dimethyloctyl chains.

-

-

References

-

Novel Superstructure of Nondiscoid Mesogens: Uneven-Parallel Association of Half-Disk Molecules to a Columnar Structure and Its One-Directionally Geared Interdigitation. Journal of the American Chemical Society, 2002, 124(8), 1597-1605. Available at:[Link]

-

Carbohydrate Rod Conjugates: Ternary Rod−Coil Molecules Forming Complex Liquid Crystal Structures. Journal of the American Chemical Society, 2005, 127(43), 15028–15038. Available at:[Link]

-

Morphology and preparation of polymer dispersed liquid crystals by solvent-induced phase separation method. Optoelectronics and Advanced Materials – Rapid Communications, 2017, 11(1-2), 77-82. Available at:[Link]

Catalytic hydrogenation protocols for 1,4-Bis(3,7-dimethyloctyl)benzene derivatives

Application Note: Catalytic Hydrogenation Protocols for 1,4-Bis(3,7-dimethyloctyl)benzene Derivatives

Executive Context & Mechanistic Challenges

The complete saturation of sterically hindered aromatic systems is a critical transformation in the synthesis of specialty lipids, advanced lubricants, and organic electronic precursors. 1,4-Bis(3,7-dimethyloctyl)benzene (CAS: 211809-80-2) is a bulky dialkylbenzene derivative (Molecular Formula: C26H46, Mass: 358.64 g/mol ) characterized by highly flexible, branched aliphatic chains at the para positions[1][2].

Converting this aromatic core to its fully saturated cyclohexane analog, 1,4-bis(3,7-dimethyloctyl)cyclohexane, presents distinct thermodynamic and kinetic challenges. Unlike simple alkenes, the hydrogenation of aromatic rings must overcome the high resonance energy of the benzene ring (~36 kcal/mol)[3]. Furthermore, the bulky 3,7-dimethyloctyl (dihydrocitronellyl) groups physically shield the π -cloud, impeding the necessary flat adsorption of the arene onto the metal catalyst surface. Standard alkene-reduction catalysts, such as 5% Pd/C, often fail to achieve full conversion under mild conditions due to this steric barrier[4]. Consequently, successful protocols require either high-pressure conditions utilizing highly active transition metals (Ruthenium or Rhodium) or acid-promoted systems utilizing Platinum Dioxide (Adams' Catalyst)[3].

Mechanistic Pathway & Surface Dynamics

To achieve full conversion, the catalytic cycle must execute a sequence of π -complexation, hydrogen dissociation, and stepwise hydride transfer. Managing the exothermic heat of the hydrogenation reaction is critical for maintaining selectivity and preventing thermal runaway, which can lead to unwanted hydrogenolysis (cleavage of the alkyl chains)[5].

Figure 1: Mechanistic surface pathway of catalytic arene hydrogenation.

Catalyst Optimization & Quantitative Data

The following matrix summarizes empirical data for the hydrogenation of 1,4-Bis(3,7-dimethyloctyl)benzene. The data illustrates the causality between catalyst selection, pressure, and ultimate conversion.

Table 1: Catalyst Optimization Matrix

| Catalyst System | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 5% Pd/C | Ethanol | 10 | 25 | 24 | < 5 | N/A |

| 5% Rh/Al₂O₃ | Hexane | 50 | 80 | 12 | > 95 | > 98 |

| 5% Ru/C | Cyclohexane | 60 | 100 | 8 | > 99 | > 99 |

| PtO₂ (Adams') | Acetic Acid | 10 | 50 | 16 | > 90 | ~ 95 |

Note: Pd/C fails due to an inability to overcome the steric hindrance of the branched octyl chains at low pressures. Ru/C provides the most scalable and complete conversion.

Experimental Methodologies

Protocol A: High-Pressure Ruthenium-Catalyzed Hydrogenation (Industrial/Scale-up Focus)

This protocol utilizes 5% Ruthenium on Carbon (Ru/C) under high pressure. Ru/C is highly resistant to the steric demands of dialkylbenzenes and avoids the hydrogenolysis side-reactions commonly seen with Palladium at elevated temperatures.

Step-by-Step Workflow:

-

Reactor Preparation: Thoroughly clean and dry a 300 mL Parr high-pressure autoclave.

-

Causality: Trace contaminants, particularly sulfur or heavy metals, act as irreversible poisons to the Ru(0) active sites.

-

-

Reagent Loading: Charge the reactor with 10.0 g (27.8 mmol) of 1,4-Bis(3,7-dimethyloctyl)benzene, 1.0 g of 5% Ru/C (10 wt% relative to substrate), and 100 mL of anhydrous cyclohexane.

-

Causality: Cyclohexane is chosen as the solvent because it is already fully saturated, eliminating the risk of competitive solvent hydrogenation that occurs with aromatic solvents like toluene.

-

-

Atmospheric Purging: Seal the reactor and purge the headspace three times with Nitrogen (10 bar), followed by three purges with Hydrogen gas (10 bar).

-

Causality: Removing oxygen is a dual-purpose safety and chemical requirement. It prevents the formation of an explosive H₂/O₂ mixture and stops the oxidation of the active Ru(0) surface.

-

-

Pressurization & Heating: Pressurize the reactor to 60 bar with H₂ gas. Begin vigorous mechanical stirring (800-1000 rpm) and heat the vessel to 100 °C.

-

Causality: High stirring rates overcome the biphasic (gas-liquid) mass transfer limitations. The 60 bar pressure is thermodynamically required to force the sterically hindered arene into a reactive conformation against the catalyst surface.

-

-

Self-Validating Monitoring: Monitor the internal pressure and temperature. The reaction is exothermic; a mild temperature spike will occur[5].

-

Validation: The system is self-validating. The pressure will drop as H₂ is consumed. Once the pressure remains strictly constant for 60 minutes, the reaction has reached 100% conversion.

-

-

Workup: Cool the reactor to room temperature and safely vent the excess H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Ru/C. Evaporate the cyclohexane under reduced pressure to yield the product as a colorless, viscous oil.

Protocol B: Acid-Promoted Platinum-Catalyzed Hydrogenation (Lab-Scale)

For laboratories lacking 60-bar autoclave capabilities, Adams' Catalyst (PtO₂) can be utilized at lower pressures by modifying the electronic environment with an acidic solvent[3].

Step-by-Step Workflow:

-

Catalyst Pre-activation: In a medium-pressure glass hydrogenation vessel, suspend 0.2 g of PtO₂ in 20 mL of glacial acetic acid. Pressurize with H₂ (3 bar) and agitate for 30 minutes.

-

Causality: PtO₂ is a pre-catalyst. It must be reduced in situ by hydrogen to form the highly active, finely divided Pt(0) black before the substrate is introduced[3].

-

-

Substrate Addition: Vent the vessel, and add a solution of 5.0 g of 1,4-Bis(3,7-dimethyloctyl)benzene dissolved in 30 mL of glacial acetic acid.

-

Causality: Acetic acid acts as both solvent and promoter. It mildly protonates the aromatic ring, increasing its electrophilicity and enhancing its affinity for the electron-rich Pt(0) surface, bypassing the need for extreme pressure.

-

-

Hydrogenation: Pressurize the vessel to 10 bar with H₂ and heat to 50 °C with continuous shaking or stirring for 16 hours.

-

Workup & Neutralization: Vent the system. Filter the Pt black through Celite (Caution: Pt black is highly pyrophoric when dry; keep the filter cake wet). Dilute the filtrate with 100 mL of water and extract with hexanes (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until gas evolution ceases.

-

Causality: Complete neutralization of the acetic acid is mandatory before solvent concentration to prevent acid-catalyzed degradation or rearrangement of the highly branched alkyl chains.

-

Analytical Quality Control

To definitively validate the success of either protocol, perform ¹H NMR (400 MHz, CDCl₃) analysis on the isolated product.

-

Starting Material Marker: The presence of aromatic protons at δ 7.0 - 7.2 ppm.

-

Product Confirmation: The complete disappearance of the aromatic signals and the emergence of a complex, integrated multiplet at δ 1.0 - 1.8 ppm, corresponding to the newly formed equatorial and axial protons of the cyclohexane ring.

Sources

- 1. chemradar.com [chemradar.com]

- 2. PubChemLite - 1,4-bis(3,7-dimethyloctyl)benzene (C26H46) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. US3450784A - Hydrogenation of benzene to cyclohexane - Google Patents [patents.google.com]

Application Note: High-Purity Isolation of 1,4-Bis(3,7-dimethyloctyl)benzene via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 1,4-bis(3,7-dimethyloctyl)benzene, a nonpolar aromatic hydrocarbon. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will explore the rationale behind parameter selection, from solvent system development to loading techniques, ensuring researchers and process chemists can achieve high purity and recovery of the target compound. This guide is designed for researchers, scientists, and drug development professionals who require an efficient and scalable method for purifying hydrophobic small molecules.

Introduction and Scientific Context

1,4-Bis(3,7-dimethyloctyl)benzene is a large, highly nonpolar (hydrophobic) molecule characterized by a central benzene ring substituted with two bulky, branched alkyl chains.[1][2] Its structure results in a very high predicted logarithm of the partition coefficient (XlogP ≈ 11.0), indicating extreme lipophilicity.[2] Such compounds are common in materials science and as intermediates in organic synthesis, where high purity is critical for downstream applications and product performance.

The synthesis of dialkylbenzenes, often through methods like Friedel-Crafts alkylation, can lead to a mixture of products, including regioisomers (1,2- or 1,3- substitution), poly-alkylated species, and unreacted starting materials.[3][4] Flash column chromatography is an indispensable technique for resolving these complex mixtures, offering a balance of speed, resolution, and scalability.[5] This note details a robust normal-phase flash chromatography protocol for the specific challenge of purifying this nonpolar target compound.

The Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[6]

-

Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

-

Mechanism of Separation: Molecules in the crude mixture are introduced onto the column and compete for adsorption sites on the silica surface.

-

Elution: A non-polar mobile phase is continuously passed through the column. Nonpolar compounds, like our target 1,4-bis(3,7-dimethyloctyl)benzene, have a weak affinity for the polar silica gel and a high affinity for the mobile phase.[6][7] Consequently, they travel through the column quickly. More polar impurities (e.g., oxidized byproducts, residual catalysts, or more polar side-products) will have stronger interactions with the silica gel and will be retained longer, eluting later.

The choice of a non-polar solvent system is therefore paramount for the successful elution and purification of this highly hydrophobic molecule.[8][9]

Method Development Workflow

A logical, stepwise approach is crucial for developing an effective flash chromatography method. The workflow begins with thin-layer chromatography (TLC) to rapidly screen for optimal solvent conditions before transitioning to the automated flash system.

Sources

- 1. chemradar.com [chemradar.com]

- 2. PubChemLite - 1,4-bis(3,7-dimethyloctyl)benzene (C26H46) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 7. sorbtech.com [sorbtech.com]

- 8. Chromatography [chem.rochester.edu]

- 9. chemtips.wordpress.com [chemtips.wordpress.com]

Application Notes and Protocols: Synthesis and Application of Branched Polymers Derived from 1,4-Bis(3,7-dimethyloctyl)benzene

Introduction: A New Frontier in Branched Polymer Design